2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride
Overview
Description
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is an organic compound with the molecular formula C6H13Cl2N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves several steps:
Formation of 2-Ethyl-1H-imidazole: This is achieved by reacting 2-ethylaminotoluene with sodium nitrite.
Conversion to 1H-Imidazole-2-acetic acid: The 2-ethyl-1H-imidazole is then reacted with chloroacetic acid.
Reduction and Ethylation: The 1H-imidazole-2-acetic acid undergoes reduction and ethylation to form 1H-imidazole-2-ethanamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of histamine receptors.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as histamine receptors. It can activate or inhibit these receptors, leading to various physiological effects. The compound may also influence intracellular signaling pathways, including the activation of adenylate cyclase and the mobilization of calcium ions .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 1-(1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride
- 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
Uniqueness
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-(2-methyl-1H-imidazol-5-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-8-4-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDVZXSESSWYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594897 | |
Record name | 2-(2-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36376-45-1 | |
Record name | 2-(2-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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